2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)

Description

Properties

Molecular Formula |

C61H114NO17P |

|---|---|

Molecular Weight |

1164.5 g/mol |

IUPAC Name |

N,N-diethylethanamine;[(2R)-1-[hydroxy-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] icosanoate |

InChI |

InChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3/t48-,49-,52-,53+,54-,55+;/m1./s1 |

InChI Key |

XDXQUTNAMIVTMI-ZMDXOEQESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain): Structure, Synthesis, and Biological Implications

This guide provides a comprehensive technical overview of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain), a complex glycolipid with significant potential in cellular signaling and drug development. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis methodologies, analytical characterization, and explores its putative biological roles.

Unveiling the Molecular Architecture: Chemical Structure and Properties

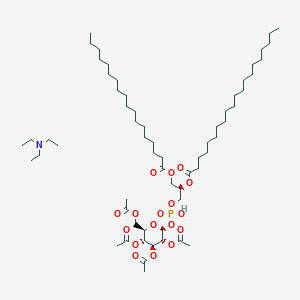

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) is a glycerophospholipid distinguished by a glucose headgroup that is peracetylated at the 2, 3, 4, and 6 positions. This molecule is composed of three fundamental building blocks: a di-acyl glycerol backbone, a phosphate group, and a tetra-acetylated glucose moiety.

The di-acyl glycerol backbone is the hydrophobic anchor of the molecule, embedding it within cellular membranes. The specific fatty acid chains at the sn-1 and sn-2 positions of the glycerol can vary, significantly influencing the molecule's physical properties, such as membrane fluidity and phase behavior. Common fatty acids found in naturally occurring phospholipids include saturated chains like palmitic acid (16:0) and stearic acid (18:0), and unsaturated chains like oleic acid (18:1) and arachidonic acid (20:4).

The phosphate group forms a phosphodiester bond, linking the di-acyl glycerol to the anomeric carbon of the glucose headgroup. This linkage is crucial for the molecule's classification as a phospholipid and contributes to its amphipathic nature.

The 2,3,4,6-Tetra-O-acetyl-glucose headgroup is the polar, signaling-active portion of the molecule. The four acetyl groups dramatically alter the polarity and steric bulk of the glucose headgroup compared to its non-acetylated counterpart, phosphatidylglucoside (PtdGlc). This acetylation is hypothesized to play a key role in modulating the molecule's interaction with proteins and its participation in cellular signaling cascades.

Synthesis Strategies: Crafting a Complex Glycolipid

The synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) is a multi-step process that can be approached through both chemical and chemo-enzymatic methods. The core challenge lies in the stereoselective formation of the phosphodiester linkage and the regioselective acetylation of the glucose headgroup.

Chemical Synthesis a Proposed Pathway

A plausible chemical synthesis would involve the coupling of a protected glucose derivative with a phosphatidic acid, followed by deprotection and acetylation.

Experimental Workflow: Proposed Chemical Synthesis

Caption: Proposed chemical synthesis workflow for 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain).

Step-by-Step Methodology:

-

Protection of Glucose: The hydroxyl groups of D-glucose, except for the anomeric position, are protected using suitable protecting groups to ensure regioselectivity in the subsequent phosphorylation step.

-

Phosphorylation of Protected Glucose: The protected glucose is then reacted with a phosphitylating agent, such as a phosphoramidite, to introduce a phosphite triester at the anomeric position. This is subsequently oxidized to a phosphate.

-

Coupling with Di-acyl Glycerol: The resulting glucose-phosphate derivative is coupled with a di-acyl glycerol molecule. This reaction is typically facilitated by an activating agent.

-

Deprotection: The protecting groups on the glucose moiety are removed under specific conditions that do not cleave the newly formed phosphodiester bond or the acyl chains.

-

Tetra-acetylation: The deprotected phosphatidylglucoside is then per-acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain).[1]

A more direct, protecting-group-free approach for the synthesis of the phosphatidylglucoside precursor has also been reported, involving the direct coupling of D-glucose with phosphatidic acid using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as an activator in an aqueous medium.[2] This precursor can then be acetylated as described in step 5.

Chemo-enzymatic Synthesis

Enzymatic methods offer high stereo- and regioselectivity, often under milder reaction conditions. Phospholipase D (PLD) is a key enzyme in this approach.

Experimental Workflow: Chemo-enzymatic Synthesis

Caption: Chemo-enzymatic synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) via PLD-catalyzed transphosphatidylation.

Step-by-Step Methodology:

-

Substrate Preparation: A suitable phosphatidylcholine (PC) with the desired di-acyl chains and 2,3,4,6-Tetra-O-acetyl-glucose are prepared.

-

PLD-catalyzed Transphosphatidylation: The PC and an excess of 2,3,4,6-Tetra-O-acetyl-glucose are incubated with Phospholipase D. PLD cleaves the phosphodiester bond in PC and transfers the phosphatidic acid moiety to the primary alcohol of the acetylated glucose, forming the desired product.

-

Purification: The product is then purified from the reaction mixture using chromatographic techniques.

Analytical Characterization: Confirming Structure and Purity

The structural elucidation and purity assessment of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) rely on a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring. | A single spot with a specific Rf value, distinct from starting materials. |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity determination. | A single, sharp peak at a characteristic retention time. |

| Mass Spectrometry (MS) | Molecular weight determination and structural fragmentation analysis.[3] | The molecular ion peak corresponding to the calculated mass of the molecule. Fragmentation patterns can confirm the di-acyl chains and the tetra-acetylated glucose headgroup.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ¹H NMR will show characteristic signals for the acetyl methyl protons, the glucose ring protons, the glycerol backbone protons, and the fatty acid chain protons. ¹³C NMR will provide signals for all carbon atoms, confirming the overall structure.[5] 31P NMR will show a single peak characteristic of the phosphodiester linkage. |

Biological Significance: A Potential Player in Cellular Signaling

While the specific biological roles of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) are still under investigation, the functions of related glycolipids and the impact of acetylation on biological activity provide a framework for its potential significance.

Glycolipids are integral components of cell membranes and are fundamentally involved in cell-cell recognition, adhesion, and signal transduction.[6][7] The carbohydrate headgroups of glycolipids can act as receptors for extracellular signals, and their clustering can modulate the activity of membrane proteins.

Acetylation is a common post-translational modification that can significantly alter the function of proteins and other biomolecules. In the context of glycolipids, acetylation of the sugar moiety can influence their recognition by lectins and other carbohydrate-binding proteins, thereby modulating downstream signaling events. For instance, acetylated gangliosides have been implicated in neuronal development and immune responses.[8]

A synthetic phosphoglycolipid with a tri-acetylated glucose headgroup has been shown to induce platelet aggregation, suggesting a potential role for such molecules in hemostasis and thrombosis.[9] This activity was found to be mediated, at least in part, through the platelet-activating factor (PAF) receptor.[9] This finding opens the possibility that 2,3,4,6-Tetra-O-acetyl-PtdGlc could have similar or even more potent effects on platelet function and other PAF-mediated processes. The biological activity of acetylated phenolic compounds has also been shown to be modulated by the degree of acetylation.[10]

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized signaling pathway for 2,3,4,6-Tetra-O-acetyl-PtdGlc, potentially through a G-protein coupled receptor like the PAF receptor.

The tetra-acetylation of the glucose headgroup may serve to:

-

Enhance membrane partitioning: The increased hydrophobicity from the acetyl groups could alter the molecule's localization within membrane microdomains, such as lipid rafts.

-

Modulate receptor binding: The acetyl groups could create a specific binding epitope for a yet-to-be-identified receptor or modify its affinity for known receptors.

-

Influence enzymatic processing: The acetyl groups may protect the glucose from glycosidases or serve as recognition sites for specific esterases that could dynamically regulate its signaling activity.

Further research is imperative to elucidate the precise biological functions, interacting partners, and signaling pathways of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain). Its unique structure suggests a specialized role in cellular communication, making it a compelling target for future investigations in drug discovery and chemical biology.

References

- Cariappa, A., et al. (2009). The sialic acid acetyl-esterase, Siae, regulates B cell homeostasis and autoimmunity. PubMed Central.

- Pulfer, M., & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. PubMed.

- Rodriguez-Walker, M., et al. (2022). 9-O Acetylated Gangliosides in Health and Disease. MDPI.

- Kano, K., et al. (2023).

- Guan, Z., et al. (2006).

- Castelein, E. (2023). The Vital Role of Glycolipids in Cell Recognition, Signaling and Membrane Function. Longdom Publishing.

- Castelein, E. (2023). The Vital Role of Glycolipids in Cell Recognition, Signaling and Membrane Function. Longdom Publishing.

- Guan, Z., et al. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins.

- Nasopoulou, C., et al. (2007).

- Castelein, E. (2023). Unveiling the Importance of Glycolipids in the Biological Systems. Longdom Publishing.

- Noguchi, K., et al. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1--3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1--6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1--3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. PubMed.

- Karantonis, H. C., et al. (2006).

- Wang, Y., et al. (2019). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry. RSC Publishing.

- PubChem. (2023). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. PubChem.

- Chen, C. H., & Shing, T. K. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI.

- Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803).

- Nagatsuka, Y., et al. (2006). Phosphatidylglucoside exists as a single molecular species with saturated fatty acyl chains in developing astroglial membranes. PubMed.

- Jackson, G. P., et al. (2016). Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID)

- ResearchGate. (2023). 13C-NMR spectra of (a) acetylated and (b) non-acetylated FSdL.

- Siiman, O., et al. (1995).

- ResearchGate. (2023). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide.

- ResearchGate. (2023). H NMR chemical shift and coupling constant data of acetylated derivatives of 2-acetamido-2-deoxy D-glucose.

- Sigma-Aldrich. (2023).

- Snyder, F. (1990).

- Liu, J., et al. (2022).

- ResearchGate. (2023). Chemical Synthesis of Phosphatidylglucoside.

- Demopoulos, C. A., et al. (1979). Platelet-activating factor.

- Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. (2023).

- Stein, J. M., et al. (1991). An acetylation method for the quantification of membrane lipids, including phospholipids, polyphosphoinositides and cholesterol. PubMed Central.

- Stein, J. M., et al. (1991). An acetylation method for the quantification of membrane lipids, including phospholipids, polyphosphoinositides and cholesterol. PubMed.

- Zhang, M., et al. (2021).

- Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. PubMed.

- Martin, M., et al. (1993). N-acetyl-L-aspartate and Acetate 1H NMR Signal Overlapping Under Mild Acidic pH Conditions. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Synthesis of Phosphatidylglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of a new phosphoglycolipid with biological activity towards platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Acetylated Phosphatidylglucosides

Introduction: The Significance of Acetylated Phosphatidylglucosides in Advanced Drug Development

Acetylated phosphatidylglucosides represent a unique and increasingly important class of glycolipids, poised at the intersection of phospholipids and carbohydrates. Their inherent amphiphilicity, biocompatibility, and the tunable nature afforded by acetylation make them highly attractive candidates for sophisticated drug delivery systems, immunomodulation, and as structural components of biomimetic membranes. The introduction of an acetyl group to the glucose headgroup can significantly alter the molecule's hydrophilicity, packing parameters, and, consequently, its self-assembly behavior in aqueous environments.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of acetylated phosphatidylglucosides, with a focus on robust experimental methodologies for their characterization. As direct experimental data for this specific lipid subclass is emerging, we will draw upon established principles and comparative data from structurally related lipids to provide expert insights into their expected behavior.

I. Synthesis and Structural Characterization

The foundation of any physicochemical analysis lies in the synthesis of a pure, well-characterized compound. The synthesis of acetylated phosphatidylglucosides typically involves a multi-step process.

A. Synthetic Strategy Overview

A common route involves the enzymatic or chemical synthesis of the phosphatidylglucoside (PtdGlc) backbone, followed by selective acetylation of the glucose headgroup. One established method for PtdGlc synthesis is the direct coupling of D-glucose with the phosphate group of a phosphatidic acid with defined acyl chains (e.g., stearoyl and arachidoyl chains).[3] Subsequent acetylation can be achieved using acetic anhydride.

The following diagram outlines a generalized workflow for the synthesis and purification of an acetylated phosphatidylglucoside.

Caption: Generalized workflow for the synthesis and characterization of acetylated phosphatidylglucosides.

B. Structural Verification

Post-synthesis, rigorous characterization is imperative to confirm the molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence and position of the acetyl group on the glucose moiety, as well as verifying the structure of the glycerophospholipid backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the final product, providing definitive evidence of successful synthesis and acetylation.[4][5][6]

II. Surface Activity and Interfacial Properties

The primary function of an amphiphile is its ability to adsorb at interfaces and reduce the interfacial tension. Acetylation is expected to increase the hydrophobicity of the polar headgroup, thereby influencing its surface activity.

A. Surface Tension and Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules self-assemble into micelles, and it is a key indicator of a surfactant's efficiency.[7] Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional monomers form micelles.[7]

Expected Impact of Acetylation: The introduction of an acetyl group is anticipated to decrease the CMC compared to the non-acetylated counterpart. This is because the increased hydrophobicity of the headgroup reduces its solubility as a monomer, favoring micellization at a lower concentration.

Experimental Protocol: Determination of Surface Tension and CMC by the Du Noüy Ring Method

The Du Noüy ring method is a classic and reliable technique for measuring the equilibrium surface tension of a liquid.[8][9]

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This maximum force is directly proportional to the surface tension.

Step-by-Step Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the acetylated phosphatidylglucoside with concentrations spanning the expected CMC. A logarithmic dilution series is often efficient.

-

Instrument Calibration: Calibrate the force tensiometer using a substance with a known surface tension, such as ultrapure water.

-

Ring Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming it to red-hot to remove any organic contaminants. This ensures a contact angle of zero.

-

Measurement:

-

Place a surfactant solution in the sample vessel.

-

Raise the sample stage until the ring is submerged in the liquid.

-

Slowly lower the stage, causing the ring to pull a meniscus of the liquid upwards.[8][10]

-

The instrument records the force as a function of the stage position. The maximum force, just before the lamella breaks, is used to calculate the surface tension.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

The plot will typically show two linear regions. The point of intersection of these two lines is the CMC.[7]

-

Caption: Experimental workflow for CMC determination using the Du Noüy ring method.

III. Aggregation Behavior in Aqueous Solution

Above the CMC, acetylated phosphatidylglucosides will self-assemble into aggregates such as micelles or vesicles. The size, shape, and stability of these aggregates are critical for applications like drug encapsulation and delivery.

A. Expected Aggregate Structures

The type of aggregate formed is governed by the packing parameter (P), which relates the volume of the hydrophobic tail (V), the area of the hydrophilic headgroup (A), and the length of the tail (lc).[11]

-

P = V / (A * lc)

By acetylating the glucose headgroup, we slightly increase its hydrophobicity, which could lead to a subtle change in the effective headgroup area 'A'. Depending on the acyl chain composition, acetylated phosphatidylglucosides could form spherical or cylindrical micelles, or potentially vesicles.

Experimental Protocol: Aggregate Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[12][13][14]

Principle: Smaller particles move more rapidly in solution, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations. The rate of these fluctuations is used to calculate the particle's hydrodynamic radius (Rh).[15]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the acetylated phosphatidylglucoside at a concentration significantly above its determined CMC. The solution must be filtered through a low-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.[15]

-

Instrument Setup:

-

Set the measurement temperature, ensuring it is well above the Krafft temperature of the lipid.

-

Input the viscosity and refractive index of the solvent (typically water) at the measurement temperature.

-

-

Measurement:

-

Place the cuvette in the DLS instrument and allow it to equilibrate thermally.

-

Perform multiple measurements to ensure reproducibility. The instrument's software will record the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

The software uses the Stokes-Einstein equation to convert the measured diffusion coefficient into a hydrodynamic radius.

-

The results are typically presented as an intensity-weighted size distribution, showing the mean particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI below 0.2 generally indicates a monodisperse sample.

-

Caption: Workflow for analyzing aggregate size using Dynamic Light Scattering (DLS).

IV. Thermal Properties and Phase Behavior

The thermal behavior of lipids, particularly their phase transitions, is fundamental to the stability and fluidity of membranes and lipid-based formulations.

A. Krafft Temperature (Tk)

The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below the Tk, the surfactant has limited solubility, while above it, solubility increases dramatically due to micelle formation.[16][17]

B. Chain-Melting Transition (Tm)

The gel-to-liquid crystalline phase transition temperature (Tm) is a key parameter for phospholipids. It reflects the energy required to disrupt the ordered packing of the acyl chains. This transition is influenced by chain length, saturation, and headgroup interactions.[18][19]

Expected Impact of Acetylation: Acetylation of the headgroup can disrupt the hydrogen bonding network between adjacent headgroups. This may lead to a slight decrease in the Tm compared to the non-acetylated phosphatidylglucoside, as less energy would be required to melt the acyl chains.

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipids by measuring the heat flow associated with phase transitions.[15][20]

Principle: The instrument measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition results in an endothermic (heat-absorbing) peak, from which the Tm and the enthalpy of the transition (ΔH) can be determined.[21][22]

Step-by-Step Methodology:

-

Liposome Preparation:

-

Dissolve the acetylated phosphatidylglucoside in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with a buffer solution at a temperature above the expected Tm, followed by vortexing to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate filters of a defined pore size.[23]

-

-

DSC Measurement:

-

Accurately load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

-

Place the pans in the calorimeter and allow the system to equilibrate.

-

Heat the sample at a controlled scan rate (e.g., 1°C/minute) over the desired temperature range.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is the Tm.

-

The area under the peak corresponds to the transition enthalpy (ΔH), which reflects the cooperativity of the transition.

-

V. Comparative Physicochemical Data

As direct experimental values for acetylated phosphatidylglucosides are not widely published, the following table provides data for structurally related lipids to serve as a reference and to predict the likely properties.

| Compound | Acyl Chains | CMC (mM) | Surface Tension at CMC (mN/m) | Tm (°C) | Reference(s) |

| Phosphatidylglucoside (PtdGlc) | C18:0 / C20:0 | Not Reported | Not Reported | ~65 | [1][2] |

| Sodium Dodecyl Sulfate (SDS) | C12:0 | 8.3 | ~38 | N/A | [6][7] |

| Dimyristoyl Phosphatidylglycerol (DMPG) | C14:0 / C14:0 | Not Reported | Not Reported | 23 | [24] |

| Dipalmitoyl Phosphatidylglycerol (DPPG) | C16:0 / C16:0 | Not Reported | Not Reported | 41 | [25] |

| Polyethylenglycol (8) monostearate | C18:0 | ~0.04 | ~40 | N/A | [3] |

| Predicted: Acetylated PtdGlc | C18:0 / C20:0 | < PtdGlc | ~30-40 | < 65 | Expert Estimation |

Analysis and Expert Insights:

-

The high Tm of the non-acetylated PtdGlc with saturated C18:0/C20:0 chains is expected due to the strong van der Waals interactions between the long, saturated acyl chains.[1]

-

Acetylation of the glucose headgroup is predicted to slightly lower this Tm by disrupting intermolecular hydrogen bonds.

-

The CMC of acetylated PtdGlc is expected to be low, likely in the micromolar to low millimolar range, reflecting the significant hydrophobicity of its diacyl structure. The increased hydrophobicity from the acetyl group would likely push the CMC lower than its non-acetylated counterpart.

-

The surface tension reduction capability is expected to be significant, bringing the surface tension of water down to the 30-40 mN/m range, which is typical for effective surfactants.

VI. Conclusion

Acetylated phosphatidylglucosides are a promising class of functional lipids with significant potential in pharmaceutical and biomaterial sciences. Their physicochemical properties are dictated by a delicate interplay between their diacyl hydrophobic tails and the modified glucose headgroup. The experimental protocols detailed in this guide—spanning surface tension analysis, aggregate sizing, and thermal characterization—provide a robust framework for researchers to elucidate the behavior of these novel compounds. While further direct experimental studies are needed, the comparative data and principles outlined here offer a solid foundation for predicting their properties and guiding their application in the development of next-generation technologies.

References

-

Blume, A., Drescher, S., Meister, A., Graf, G., & Dobner, B. (2013). Tuning the aggregation behaviour of single-chain bolaphospholipids in aqueous suspension: from nanoparticles to nanofibres to lamellar phases. Faraday Discussions, 161, 193-213. [Link]

-

Reddit User Discussion. (2018). Anyone here got a SOP for CMC determination using pyrene? Reddit. [Link]

-

Biolin Scientific. (2020). Surface tension measurement by Du Noüy ring method. [Link]

-

Smart Systems. Surface tension with the ring method (Du Nouy). [Link]

-

Koehler, P., & Wieser, H. (2008). Baking Performance of Synthetic Glycolipids in Comparison to Commercial Surfactants. Journal of Agricultural and Food Chemistry, 56(17), 8195-8202. [Link]

-

Meister, A., Graf, G., Drescher, S., & Blume, A. (2014). Self-assembly of different single-chain bolaphospholipids and their miscibility with phospholipids or classical amphiphiles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 149-160. [Link]

-

Biolin Scientific. (2023). 3 ways to measure surface tension. [Link]

-

AWS. Surface tension with the ring method (Du Nouy method). [Link]

-

Naziris, N., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312. [Link]

-

Springer Nature Experiments. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

-

Penz, G., & Zana, R. (2003). Fluorescence Emission of Pyrene in Surfactant Solutions. University of Southern California. [Link]

-

Murata, N., & Raison, J. K. (1982). Temperature-Dependent Phase Behavior of Phosphatidylglycerols from Chilling-Sensitive and Chilling-Resistant Plants. Plant Physiology, 70(5), 1401-1406. [Link]

-

Lipoid. The various phospholipid aggregates. [Link]

-

Delbeke, E. J. P., et al. (2022). Tuning the antimicrobial activity of microbial glycolipid biosurfactants through chemical modification. Frontiers in Bioengineering and Biotechnology, 10, 1041838. [Link]

-

MDPI. (2022). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. [Link]

-

The Royal Society of Chemistry. Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]

-

Technology Networks. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. [Link]

-

TA Instruments. Application Note Studying Liposomes in the Nano DSC. [Link]

-

WordPress.com. (2011). Du Noüy ring Method. [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Takahashi, H., et al. (2012). Phosphatidylglucoside: Its structure, thermal behavior, and domain formation in plasma membranes. Chemistry and Physics of Lipids, 165(2), 197-206. [Link]

-

Faraone, I., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(20), 5591-5601. [Link]

-

Pan, J., et al. (2014). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2666-2678. [Link]

-

Wikipedia. CD1. [Link]

-

Graf, G., et al. (2017). Aggregation behaviour of a single-chain, phenylene-modified bolalipid and its miscibility with classical phospholipids. Beilstein Journal of Organic Chemistry, 13, 959-970. [Link]

-

Bio-protocol. Differential scanning calorimetry (DSC). [Link]

-

Sakaki, T., et al. (2003). Effect of various temperatures on phosphatidylglycerol biosynthesis in thylakoid membranes. Physiologia Plantarum, 118(1), 57-63. [Link]

-

Banerji, B., & Kenny, J. J. (1981). Synthetic glycolipid adjuvants. Infection and Immunity, 34(3), 667-672. [Link]

-

Center for Macromolecular Interactions. Dynamic Light Scattering (DLS). [Link]

-

Alsop, R. J., et al. (2016). Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. Biophysical Journal, 110(8), 1747-1758. [Link]

-

Refaei, M. (2011). DLS Protocol. [Link]

-

Scott, H. L. (1977). Theory of lipid monolayer and bilayer phase transitions: effect of headgroup interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 469(3), 264-271. [Link]

-

García-Fandiño, R., et al. (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. ACS Omega, 8(49), 47008-47017. [Link]

-

Semantic Scholar. Self-assembly of synthetic glycolipid/water systems.[Link]

-

Chen, J., et al. (2022). Interfacial dynamics in inverted-headgroup lipid membranes. The Journal of Chemical Physics, 156(7), 075102. [Link]

-

de Beer, A. G. F., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry Letters, 12(44), 10834-10839. [Link]

-

MDPI. (2023). The Effects of Lipids on α-Synuclein Aggregation In Vitro. [Link]

-

ResearchGate. Dynamic light scattering (DLS) profile for the Synthesized branched amphiphiles. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Seddon, J. M., et al. (1997). Phosphatidylcholine-fatty acid membranes: effects of headgroup hydration on the phase behaviour and structural parameters of the gel and inverse hexagonal (H(II)) phases. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1327(1), 45-56. [Link]

-

LS Instruments. Experimental Guidelines - DLS Sample Preparation. [Link]

-

Abbott, S. CMC Values | Practical Surfactants Science. [Link]

-

Takahashi, H., et al. (2012). Phosphatidylglucoside: its structure, thermal behavior, and domain formation in plasma membranes. Chemistry and Physics of Lipids, 165(2), 197-206. [Link]

-

ACS Publications. An ab Initio Study on the Torsional Surface of Alkanes and Its Effect on Molecular Simulations of Alkanes and a DPPC Bilayer. [Link]

Sources

- 1. www2.riken.jp [www2.riken.jp]

- 2. Phosphatidylglucoside: its structure, thermal behavior, and domain formation in plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. lsinstruments.ch [lsinstruments.ch]

- 6. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. biolinscientific.com [biolinscientific.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. phospholipid-research-center.com [phospholipid-research-center.com]

- 12. agilent.com [agilent.com]

- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Self-assembly of synthetic glycolipid/water systems. | Semantic Scholar [semanticscholar.org]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. reddit.com [reddit.com]

- 17. Self-assembly of different single-chain bolaphospholipids and their miscibility with phospholipids or classical amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Theory of lipid monolayer and bilayer phase transitions: effect of headgroup interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential scanning calorimetry (DSC) [bio-protocol.org]

- 21. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tainstruments.com [tainstruments.com]

- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 24. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc Lipids

This guide provides an in-depth exploration of a robust and efficient chemical synthesis pathway for 2,3,4,6-Tetra-O-acetyl-PtdGlc lipids. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from starting materials to the final purified product, emphasizing the rationale behind procedural choices and offering detailed, actionable protocols.

Introduction: The Significance of Acylated Phosphatidylglucosides

Phosphatidylglucosides (PtdGlc) are a class of glycophospholipids that play emerging roles in various biological processes. The acetylation of the glucose headgroup, specifically to create the 2,3,4,6-Tetra-O-acetyl-PtdGlc derivative, offers a valuable tool for researchers. The acetyl groups can serve as protecting groups in further chemical modifications or can modulate the molecule's solubility and interaction with biological systems. This guide presents a convergent synthetic strategy, focusing on the coupling of a protected glucose derivative with a phosphatidic acid.

Strategic Overview of the Synthesis Pathway

The synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc lipids is conceptually divided into three principal stages:

-

Preparation of the Activated Phosphorylating Agent: This involves the synthesis of a suitable phosphatidic acid with the desired fatty acid chains.

-

Synthesis of the Glycosyl Acceptor: This stage focuses on the per-acetylation of D-glucose to yield 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

-

Coupling and Deprotection (if necessary): The activated phosphatidic acid is coupled with the acetylated glucose. Subsequent purification yields the target lipid.

This guide will focus on a chemical synthesis approach that allows for precise control over the lipid's acyl chain composition.

Caption: Workflow for the DMC-mediated coupling reaction.

Experimental Protocol: Coupling of Phosphatidic Acid and Acetylated Glucose

-

Dissolve the phosphatidic acid and 2,3,4,6-tetra-O-acetyl-D-glucopyranose in an anhydrous solvent (e.g., a mixture of benzene and dimethylsulfoxide).

-

Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to the solution to activate the anomeric center of the acetylated glucose. [1][2]3. Add an organic base, such as pyridine, to facilitate the reaction.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-42°C) for several hours. [3]5. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and proceed with purification.

Table 1: Representative Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (PA:Ac-Glc:DMC) | 1 : 1.2 : 1.5 | An excess of the glycosyl acceptor and activating agent drives the reaction to completion. |

| Solvent | Anhydrous Pyridine | Acts as both solvent and base to neutralize HCl generated during the reaction. |

| Temperature | Room Temperature to 40°C | Balances reaction rate with the stability of the activated intermediate. |

| Reaction Time | 4 - 12 hours | Dependent on substrates and monitored by TLC for completion. |

Part 3: Purification and Characterization

The purification of the target lipid from the reaction mixture is crucial to obtain a high-purity product. A multi-step purification protocol is often necessary.

Purification Strategy

A combination of extraction and chromatographic techniques is generally effective for the purification of glycolipids.

-

Solvent Extraction: The crude reaction mixture can be subjected to a biphasic solvent extraction to remove water-soluble byproducts and unreacted starting materials.

-

Column Chromatography: Silica gel column chromatography is a powerful technique for separating the target lipid from other lipophilic impurities. [3]A gradient elution system, for example, a mixture of chloroform, methanol, and water, is often employed. [3]3. High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC can be used as a final polishing step. [4][5] Table 2: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica Gel 60 F254 | Chloroform:Methanol:Water (65:25:4, v/v/v) | Iodine vapor or charring with a suitable stain |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Chloroform and Methanol | TLC analysis of fractions |

| Preparative HPLC | C18 Reverse Phase | Gradient of Acetonitrile and Water | UV or Evaporative Light Scattering Detector (ELSD) |

Characterization

The structure and purity of the synthesized 2,3,4,6-Tetra-O-acetyl-PtdGlc lipid should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the presence of the acetyl groups, the glucose backbone, the glycerol moiety, and the phosphate linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as esters (from the acetyl and acyl groups) and the phosphate group.

Conclusion

The synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc lipids, while intricate, is achievable through a well-planned, multi-step chemical strategy. The key to success lies in the careful preparation of the starting materials, the choice of an efficient coupling method, and a rigorous purification protocol. The methodologies outlined in this guide provide a solid foundation for researchers to produce these valuable molecules for a wide range of applications in chemical biology and drug discovery.

References

-

Kano, K., Ishii, N., Greimel, P., & Matsuo, I. (2023). Chemical Synthesis of Phosphatidylglucoside. Methods in Molecular Biology, 2613, 73–78. [Link]

-

Kano, K., Ishii, N., Greimel, P., & Matsuo, I. (2023). Chemical Synthesis of Phosphatidylglucoside. PubMed. [Link]

-

Wang, Z. D., Mo, Y., Chiou, C.-L., & Liu, M. (2010). A simple preparation of 2,3,4,6-tetra-O-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 374–384. [Link]

-

Patel, K. M., Morrisett, J. D., & Sparrow, J. T. (1979). A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine. Journal of Lipid Research, 20(5), 674–677. [Link]

-

Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. NIH. [Link]

-

Purification Methods of Glycoprotein. Creative Biolabs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis of Phosphatidylglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification Methods of Glycoprotein - Creative Biolabs [creative-biolabs.com]

The Emerging Frontier: Biological Roles of Acetylated Phosphoinositides in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphoinositides (PIPs) are a class of low-abundance phospholipids that act as critical signaling hubs, orchestrating a vast array of cellular processes from proliferation and survival to membrane trafficking and cytoskeletal dynamics. Their function is dictated by the phosphorylation state of their inositol headgroup, creating a "PIP code" read by a multitude of effector proteins. Concurrently, acetylation, traditionally known for modifying histones and other proteins, is emerging as a widespread regulatory mechanism deeply intertwined with cellular metabolism. This guide explores the nascent, yet potentially transformative, intersection of these two fundamental signaling modalities. While the direct study of acetylated phosphoinositides in mammalian cells is in its infancy, compelling evidence of inositol acylation on related molecules in other organisms provides a solid precedent. We synthesize the foundational principles of phosphoinositide biology and acetylation, postulate a framework for the synthesis and function of acetylated phosphoinositides, and provide detailed, field-proven methodologies for researchers poised to investigate this exciting new frontier in cell signaling.

Part I: The Canonical World of Phosphoinositide Signaling

Phosphoinositides are the master regulators of the inner leaflet of cellular membranes.[1] Although they constitute a minor fraction of total membrane phospholipids, their impact is immense.[1] The spatiotemporal control of their synthesis and turnover by a suite of specific kinases and phosphatases generates seven distinct PIP isomers, each with a characteristic subcellular localization and set of protein effectors.[2] This tightly regulated interconversion is central to their function (Figure 1).

The phosphorylation of phosphatidylinositol (PI) can occur at the 3, 4, and 5 positions of the myo-inositol headgroup.[3] This creates mono-, di-, and tri-phosphorylated variants that act as docking sites for proteins containing specific PIP-binding domains, such as the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains.[1][4]

Key Phosphoinositide Species and Their Functions:

-

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂): Concentrated at the plasma membrane, it is a pivotal molecule in signal transduction. It serves as the substrate for phospholipase C (PLC), which cleaves it into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] It also directly regulates ion channels, transporters, and proteins involved in endocytosis and actin dynamics.[7][8]

-

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃): A transient but powerful signaling lipid, PI(3,4,5)P₃ is generated at the plasma membrane by Class I PI 3-kinases (PI3Ks) following growth factor stimulation.[9] It is a primary activator of the PI3K/Akt signaling pathway, a central node controlling cell growth, proliferation, and survival.[5][9] Its levels are tightly controlled by the tumor suppressor phosphatase, PTEN.[9]

-

Phosphatidylinositol 3-phosphate (PI(3)P): Primarily found on endosomal membranes, PI(3)P is crucial for regulating endocytic trafficking and autophagy.[9]

The canonical phosphoinositide signaling pathway is best exemplified by the activation of the PI3K/Akt cascade. Upon receptor tyrosine kinase activation, PI3K is recruited to the plasma membrane where it phosphorylates PI(4,5)P₂ to generate PI(3,4,5)P₃. This recruits proteins with PH domains, such as Akt and PDK1, to the membrane, leading to Akt activation and the phosphorylation of downstream targets that drive cell survival and proliferation.[5][9]

Part II: Inositol Acylation - A Precedent for Modified Phosphoinositides

While phosphorylation is the canonical modification of the inositol ring, acylation (the addition of an acyl chain, such as an acetyl or palmitoyl group) is also known to occur, providing a strong precedent for the existence of acetylated phosphoinositides. These discoveries, primarily in mycobacteria and trypanosomes, demonstrate that the inositol headgroup is accessible to acyltransferases and that this modification has significant biological consequences.

In Mycobacterium smegmatis, phosphatidylinositol mannosides (PIMs) undergo rapid and reversible inositol acylation in response to membrane fluidizing stress.[10][11] This modification, adding a fourth fatty acid to the inositol moiety, is proposed to be a homeostatic mechanism to resist membrane stress.[11] This represents one of the fastest known mass conversions of a lipid molecule, occurring independently of new protein synthesis, which points to a highly dynamic enzymatic system.[10]

Similarly, in Trypanosoma brucei, the biosynthesis of glycosylphosphatidylinositol (GPI) anchors involves a dynamic and reversible acylation of the inositol ring.[12] This process is critical for the efficient processing and fatty acid remodeling of the GPI anchor before it is attached to the variant surface glycoprotein (VSG), a key molecule for immune evasion.[12]

These examples establish a crucial proof-of-principle:

-

Enzymes exist that can acylate the inositol headgroup of a PI-based lipid.

-

Inositol acylation is a regulated process, responding to cellular stress or developmental pathways.

-

This modification directly impacts the lipid's biological function.

Part III: A Hypothetical Framework for Acetylated Phosphoinositides

Extrapolating from the established principles of PIP signaling and the precedent of inositol acylation, we can construct a hypothetical framework for the role of acetylated phosphoinositides in mammalian cells. The central hypothesis is that acetylation of the inositol headgroup's hydroxyls acts as a novel regulatory layer, directly linking cellular metabolic status (i.e., acetyl-CoA availability) to the phosphoinositide signaling network.

Postulated Biological Roles:

-

Modulating Protein-Lipid Interactions: The binding of effector proteins to PIPs is exquisitely sensitive to the charge and structure of the inositol headgroup.[4] Acetylation would neutralize the charge of a hydroxyl group and add steric bulk. This could have several effects:

-

Inhibit Binding: Acetylation could block the binding of canonical effector proteins (e.g., PH domains) by masking a key interaction site. This would effectively act as a localized "off-switch" for a specific PIP pool, even in the presence of the phosphorylated lipid.

-

Create Novel Binding Sites: The acetyl group itself could become part of a novel binding pocket, recruiting a new class of "acetyl-PIP reader" proteins. These putative effectors might contain domains that specifically recognize the acetylated inositol ring.

-

-

Fine-Tuning Signaling Pathways: By inhibiting canonical interactions or creating new ones, acetylation could serve to fine-tune the output of signaling pathways like the PI3K/Akt cascade. For instance, in a state of high metabolic flux (high acetyl-CoA), acetylation of PI(3,4,5)P₃ might dampen Akt activation, providing a negative feedback loop that connects metabolism to cell growth signaling.

-

Altering Membrane Microdomains: The specific acyl chain composition of PI, particularly the enrichment of 38:4 species (stearic and arachidonic acids), is crucial for its efficient recycling and signaling function.[13] Acetylation of the headgroup could alter the lipid's interaction with cholesterol and other lipids, potentially changing its partitioning into or out of lipid rafts and affecting the spatial organization of signaling.

Sources

- 1. Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Baskin Lab [baskin.wicmb.cornell.edu]

- 3. Linking Phosphoinositides to Proteins: A Novel Signaling PIPeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide-binding domains: Functional units for temporal and spatial regulation of intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. aklectures.com [aklectures.com]

- 7. Phosphoinositide-binding interface proteins involved in shaping cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inositol acylation of phosphatidylinositol mannosides: a rapid mass response to membrane fluidization in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The role of inositol acylation and inositol deacylation in GPI biosynthesis in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unique acyl chains mark phosphoinositides for recycling - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for di-acyl acetylated PtdGlc

An In-depth Technical Guide on the Core Mechanism of Action for Di-acyl Acetylated Phosphatidylglucose

Authored by a Senior Application Scientist

Abstract

Di-acyl acetylated phosphatidylglucose (PtdGlc) represents a fascinating synthetic glycolipid, the mechanism of which is yet to be fully elucidated. Its structure, combining the membrane-inserting properties of di-acyl phosphatidylglucose with the potential immunomodulatory characteristics of an acetylated headgroup, suggests a multi-faceted mode of action. This guide puts forth a scientifically grounded, dual-mechanism hypothesis for its biological activity. The first proposed mechanism centers on its integration into lipid rafts, specialized microdomains within the plasma membrane, where it may modulate the signaling of key membrane receptors like the Epidermal Growth Factor Receptor (EGFR). The second proposed mechanism involves its recognition by pattern recognition receptors of the innate immune system, specifically Toll-like receptors (TLRs), leading to the activation of pro-inflammatory signaling pathways. This document provides a comprehensive exploration of these potential mechanisms, complete with detailed experimental protocols for their validation, catering to researchers, scientists, and drug development professionals seeking to investigate this novel molecule.

Part 1: Introduction to Di-acyl Acetylated Phosphatidylglucose

Chemical Structure and Properties

Di-acyl acetylated PtdGlc is a glycerophospholipid characterized by a glycerol backbone esterified with two fatty acyl chains at the sn-1 and sn-2 positions. The phosphate group at the sn-3 position is linked to a glucose molecule, which is in turn acetylated. The di-acyl chains, typically saturated, contribute to its hydrophobic nature, facilitating its insertion into the lipid bilayer of cell membranes.[1] The acetylated glucose headgroup is polar, rendering the entire molecule amphipathic. This structure is reminiscent of both naturally occurring phosphatidylglucoside, known for its role in forming lipid rafts[1][2], and synthetic acetylated lipopeptides that have been shown to possess immunostimulatory properties.[3][4]

Rationale for Investigation

The unique chimeric structure of di-acyl acetylated PtdGlc warrants a thorough investigation into its mechanism of action. The presence of long, saturated di-acyl chains suggests a propensity to partition into ordered lipid microdomains, or lipid rafts, which are known to be platforms for cellular signaling.[5][6] Furthermore, the acetylation of lipids and carbohydrates is a known post-translational modification that can mediate recognition by immune receptors.[7][8] Therefore, it is plausible that di-acyl acetylated PtdGlc could function both as a modulator of membrane-proximal signaling events and as a direct activator of innate immune pathways.

Part 2: Proposed Mechanism I - Modulation of Membrane Receptor Signaling via Lipid Rafts

The Role of Phosphatidylglucoside in Lipid Rafts

Natural phosphatidylglucoside (PtdGlc) has a distinct fatty acid composition, often containing stearic acid (C18:0) and arachidic acid (C20:0), which promotes its localization to lipid rafts.[1] These rafts serve as organizing centers for signaling molecules, including receptors like EGFR.[5][9] It has been demonstrated that PtdGlc-enriched lipid rafts can recruit and lead to the activation of EGFR, thereby influencing downstream signaling pathways that control cell differentiation and proliferation.[9]

Hypothesis: Integration into Lipid Rafts and Modulation of EGFR Signaling

We hypothesize that di-acyl acetylated PtdGlc, by virtue of its di-acyl chains, will preferentially partition into lipid rafts. Within these microdomains, it may alter the local lipid environment, leading to the recruitment and conformational changes of transmembrane receptors such as EGFR. This could result in either agonistic or antagonistic effects on receptor activation and downstream signaling cascades like the JAK/STAT or MAPK pathways.

Visualizing the EGFR Signaling Pathway

Caption: Proposed modulation of EGFR signaling by di-acyl acetylated PtdGlc within a lipid raft.

Experimental Validation of Mechanism I

This protocol aims to determine if di-acyl acetylated PtdGlc co-localizes with lipid raft fractions and if it influences the recruitment of EGFR to these domains.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency. Treat cells with varying concentrations of di-acyl acetylated PtdGlc for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a cold lysis buffer containing 1% Triton X-100.

-

Sucrose Gradient Ultracentrifugation: Mix the lysate with an equal volume of 80% sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose layers).

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid rafts will be in the low-density fractions at the interface of the 5% and 30% sucrose layers.

-

Analysis: Analyze the fractions by Western blotting for the presence of EGFR and a lipid raft marker (e.g., Caveolin-1 or Flotillin).

This experiment will assess the functional consequence of treating cells with di-acyl acetylated PtdGlc on EGFR activation.

-

Cell Treatment: Seed cells and serum-starve overnight. Treat with di-acyl acetylated PtdGlc for various time points, with or without subsequent stimulation with a low dose of EGF.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Expected Quantitative Data

| Treatment Condition | Relative EGFR in Lipid Raft Fraction (Fold Change) | Relative p-EGFR/Total EGFR (Fold Change) | Relative p-ERK/Total ERK (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| EGF (10 ng/mL) | 1.2 | 8.5 | 6.0 |

| Di-acyl Acetylated PtdGlc (10 µM) | 2.5 | 1.5 | 1.8 |

| Di-acyl Acetylated PtdGlc + EGF | 3.0 | 12.0 | 9.5 |

Part 3: Proposed Mechanism II - Activation of Innate Immunity via Toll-Like Receptors

Acetylated Lipids as TLR Agonists

Certain bacterial lipoproteins, characterized by di-acyl chains and a modified N-terminal cysteine, are potent agonists of the TLR2/TLR6 heterodimer. Synthetic analogs of these molecules have been developed as vaccine adjuvants.[10] The di-acyl chains anchor the molecule to the cell membrane, while the headgroup is recognized by the TLR ectodomains. This recognition triggers a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[11][12]

Hypothesis: TLR2/TLR6 Agonism and NF-κB Activation

We propose that the di-acyl acetylated PtdGlc molecule mimics the structure of di-acylated lipoproteins and acts as an agonist for the TLR2/TLR6 receptor complex. Binding of the molecule is hypothesized to induce dimerization of TLR2 and TLR6, leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of the IKK complex, phosphorylation and degradation of IκB, and nuclear translocation of NF-κB.

Visualizing the TLR2/TLR6 Signaling Pathway

Sources

- 1. Phosphatidylglucoside: a new marker for lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iomcworld.org [iomcworld.org]

- 4. longdom.org [longdom.org]

- 5. Lipid raft - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 9-O Acetylated Gangliosides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of intracellular signaling by extracellular glycan remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid rafts enriched in phosphatidylglucoside direct astroglial differentiation by regulating tyrosine kinase activity of epidermal growth factor receptors. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. TLR Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pnas.org [pnas.org]

A Technical Guide to the Synthetic Chemistry and Biological Relevance of Acetylated Phosphatidylglucosides

Abstract: In the intricate field of glycobiology and lipidology, the precise structure of molecular probes is paramount for elucidating biological function. This guide addresses the query of 2,3,4,6-Tetra-O-acetyl-PtdGlc (phosphatidylglucoside), a molecule of significant interest from a synthetic chemistry perspective. We establish that this specific, fully acetylated glycolipid is not a known naturally occurring compound. Instead, its structure represents a confluence of natural lipid motifs and synthetic protecting group strategies. This whitepaper deconstructs the molecule into its core components, exploring the natural occurrence of phosphatidylglucosides and the biological roles of O-acetylation on glycans. The primary focus is a detailed exposition of the synthetic rationale and methodology for creating such a molecule, highlighting the pivotal role of acetyl groups in modern carbohydrate chemistry. We provide detailed protocols, mechanistic insights, and conceptual workflows intended for researchers, scientists, and professionals in drug development who leverage synthetic chemistry to explore biological systems.

Introduction: Deconstructing a Synthetic Concept

The molecule 2,3,4,6-Tetra-O-acetyl-PtdGlc is a product of laboratory synthesis, not a discovery from a natural source. Its name describes a phosphatidylglucoside (PtdGlc) in which the four hydroxyl groups on the glucose headgroup have been chemically modified with acetyl esters. This modification is a classic strategy in organic chemistry.[1][2] Understanding this molecule requires a bifurcated approach:

-

Analysis of the Natural Scaffolds: We must first examine the natural existence and function of its constituent parts—the phosphatidyl-lipid backbone and the glucosyl headgroup.

-

Analysis of the Synthetic Modification: We must then explore the chemical logic for adding the tetra-acetyl moiety, a common tactic to control reactivity during complex chemical syntheses.[3]

This guide will navigate both avenues to provide a comprehensive understanding of why a molecule like 2,3,4,6-Tetra-O-acetyl-PtdGlc is relevant to a researcher, not as a natural product, but as a valuable synthetic intermediate and molecular tool.

Chapter 1: The Natural Occurrence and Function of Glycoglycerolipids

Glycolipids are essential components of cellular membranes, playing critical roles in cell recognition, signaling, and maintaining membrane stability.[4][5] The molecule belongs to the sub-class of glycoglycerolipids, which are characterized by a glycerol backbone linked to fatty acids and a carbohydrate headgroup.

Phosphatidylglucosides (PtdGlc) in Nature

While not as common as other phospholipids like phosphatidylcholine or phosphatidylethanolamine, phosphatidylglucosides are indeed found in nature, particularly in the membranes of certain bacteria.[6][7] In these organisms, membrane lipids are built upon a precursor molecule, phosphatidic acid, which is formed from the glycolysis intermediate glycerol-3-phosphate.[8]

Notably, a specific form of PtdGlc, composed exclusively of stearic acid (C18:0) and arachidic acid (C20:0), has been isolated from the fetal rat brain, indicating its presence, albeit rare, in mammalian systems.[9]

Natural O-Acetylation of Glycans and Lipids

O-acetylation, the addition of an acetyl group to a hydroxyl moiety, is a widespread biological modification that diversifies the function of carbohydrates and lipids.[10] This modification can alter molecular recognition, protect against degradation, and modulate the physical properties of molecules.

For instance, O-acetylation of sialic acids on gangliosides, a type of glycolipid, creates unique molecular patterns crucial for cell-cell interactions during neural development.[11] The 9-O-acetylated ganglioside GD3, for example, is expressed on developing neurons and radial glia, influencing axonal growth.[11][12] Similarly, O-acetylation of polysaccharides is a common feature of plant cell walls and bacterial capsules, affecting their structural integrity and interaction with the environment.[10]

A mono-acetylated PtdGlc, specifically 6-O-acetyl PtdGlc, has been identified in the fetal rat brain, demonstrating that acetylation of this specific glycolipid does occur in nature, although not the tetra-acetylated form.[9]

Chapter 2: The Synthetic Rationale: Acetyl Groups as a Cornerstone of Carbohydrate Chemistry

The synthesis of complex carbohydrates is a formidable challenge due to the multiple hydroxyl groups of similar reactivity on a sugar ring.[1][3] Chemists employ "protecting groups" to temporarily block these hydroxyls, allowing for specific chemical reactions to occur at a single desired position. The acetyl group is one of the most fundamental and widely used protecting groups in this context.[2][13]

2,3,4,6-Tetra-O-acetyl-glucose: The Quintessential Protected Donor

The glucose portion of the target molecule, when fully acetylated, is known as 2,3,4,6-Tetra-O-acetyl-glucose. This compound is a stable, crystalline solid that is soluble in organic solvents, making it far easier to handle in reactions than the highly water-soluble native glucose.[14][15] It serves as a versatile intermediate in the synthesis of a vast array of glycosides and oligosaccharides.[14][16]

The key functions of the acetyl groups in this context are:

-

Protection: They prevent unwanted side reactions at the C2, C3, C4, and C6 hydroxyls.[1]

-

Reactivity Modulation: As electron-withdrawing groups, acetyl esters reduce the reactivity of the glycosyl donor, a phenomenon known as "disarming." This allows chemists to control the sequence of reactions in a multi-step synthesis.[1]

-

Stereochemical Control: An acetyl group at the C2 position provides "neighboring group participation." During a glycosylation reaction, it forms a temporary cyclic intermediate (an acyloxonium ion) that blocks one face of the molecule, forcing the incoming alcohol (the acceptor) to attack from the opposite face. This is a powerful and reliable method to ensure the formation of a specific stereoisomer (the 1,2-trans-glycoside).[3][17]

Conceptual Synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc

Synthesizing the target molecule would involve the coupling of a protected glucose "donor" with a lipid "acceptor." While multiple specific pathways exist, a general, conceptually sound workflow is outlined below. This process leverages the principles of protecting group chemistry to achieve the desired structure.

Caption: Conceptual workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc.

Chapter 3: Experimental Protocols and Methodologies

The following sections provide standardized, step-by-step protocols for the key transformations described in the conceptual workflow. These methods are foundational in synthetic carbohydrate and lipid chemistry.

Protocol: Per-O-acetylation of D-Glucose

This protocol describes the complete acetylation of glucose to form the glycosyl donor precursor.[18][19]

Objective: To protect all hydroxyl groups of D-glucose with acetyl esters.

Materials:

-

D-Glucose

-

Acetic Anhydride

-

Pyridine (anhydrous) or Sodium Acetate

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, if using pyridine)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Dissolution: Suspend D-glucose in a flask with anhydrous pyridine. The mixture may not fully dissolve initially.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride dropwise with vigorous stirring. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, glucose pentaacetate, can often be purified by recrystallization from ethanol. The anomeric acetate is then selectively removed or the compound is directly converted to a glycosyl donor like a glycosyl bromide.[20]

Protocol: Glycosylation (General Koenigs-Knorr Method Example)

This protocol illustrates a classic method for forming the glycosidic bond, coupling an activated glycosyl donor (a glycosyl bromide) with a lipid alcohol.

Objective: To couple the activated glucose donor with phosphatidic acid to form the protected glycolipid.

Materials:

-

Activated Glycosyl Donor (e.g., Acetobromoglucose)

-

Lipid Acceptor (e.g., Phosphatidic Acid, benzyl-protected)

-

Silver (I) oxide or Silver carbonate (promoter)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Molecular sieves (4Å)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried flask under an inert atmosphere, add the lipid acceptor, the silver salt promoter, and activated molecular sieves in anhydrous DCM.

-

Donor Addition: Dissolve the activated glycosyl donor in anhydrous DCM and add it dropwise to the stirring acceptor solution at room temperature.

-

Reaction: Protect the reaction from light (wrap the flask in foil) and stir at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.

-

Washing: Wash the filtrate with an appropriate aqueous solution (e.g., sodium thiosulfate solution, then brine).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the desired 2,3,4,6-Tetra-O-acetyl-PtdGlc.

Chapter 4: Applications and Future Perspectives

While not a natural product, 2,3,4,6-Tetra-O-acetyl-PtdGlc is a crucial intermediate for accessing biologically relevant molecules.

Key Applications:

-

Synthesis of Natural PtdGlc: The acetyl groups can be cleanly removed under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to yield the unprotected, natural PtdGlc for use in biochemical or biophysical assays.[21]

-

Probing Glycolipid Metabolism: The protected molecule can be used in cell culture experiments. Its increased lipophilicity might alter its uptake and processing compared to the unprotected form, providing insights into glycolipid trafficking and metabolism.

-

Building Block for Complex Glycolipids: It serves as a foundational scaffold for further chemical modifications, allowing for the synthesis of complex glycolipid libraries for use in drug discovery and immunology research. For example, specific deprotection at one position could allow for chain elongation to build larger oligosaccharides.[22]

Conclusion

The molecule 2,3,4,6-Tetra-O-acetyl-PtdGlc stands as a testament to the power of synthetic chemistry in biological exploration. It is not found in nature but is constructed from naturally relevant building blocks. Its existence is predicated on the need for precise chemical control, a challenge elegantly solved by the strategic use of acetyl protecting groups. This guide has deconstructed its identity, clarifying its synthetic origins and providing the foundational knowledge for its preparation and use. For the researcher, this molecule is not an endpoint, but a highly controlled starting point for creating the specific tools needed to unravel the complex roles of glycolipids in health and disease.

References

- Kano, K., Ishii, N., Greimel, P., & Matsuo, I. (2023). Chemical Synthesis of Phosphatidylglucoside. Methods in Molecular Biology, 2613, 73–78.

- BenchChem. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides. BenchChem.

- ResearchGate. (2023). Stereocontrolled Synthesis of Lyso‐phosphatidyl β‐D‐Glucoside.

- BenchChem. (2025). The Pivotal Role of Acetyl Protecting Groups in Modern Carbohydrate Synthesis: An In-depth Technical Guide. BenchChem.

- ResearchGate. (n.d.). Chemical Synthesis of Phosphatidylglucoside | Request PDF.

- Varki, A., et al. (2023). 9-O Acetylated Gangliosides in Health and Disease. PMC.

- Yu, B., & Sun, J. (2013).

- ResearchGate. (n.d.). Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions.

- Smolecule. (2023). 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. Smolecule.

- A2B Chem. (n.d.). 2,3,4,6-Tetra-O-acetyl-β-D-glucose. A2B Chem.

- PubMed. (n.d.). N-glycoside neoglycotrimers from 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide. PubMed.

- Gille, S., & Pauly, M. (2012). O-Acetylation of Plant Cell Wall Polysaccharides. PMC.

- Semantic Scholar. (n.d.).

- Wikipedia. (n.d.). Glycolipid. Wikipedia.

- Takahashi, H., et al. (2009). Phosphatidylglucoside: Its structure, thermal behavior, and domain formation in plasma membranes. Chemistry and Physics of Lipids, 161(2), 79-85.

- Blum, A. S., & Barnstable, C. J. (1987). O-acetylation of a cell-surface carbohydrate creates discrete molecular patterns during neural development. Proceedings of the National Academy of Sciences, 84(23), 8712-8716.

- Tetrahedron Letters. (2004). Simple and efficient per-O-acetylation of carbohydrates by lithium perchlorate catalyst. Tetrahedron Letters, 45(43), 8075-8077.

- NCERT. (n.d.). Biomolecules. NCERT.

- PubMed. (1990). 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor in syntheses of oligosaccharides.

- Molecules. (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 14(8), 2846-2857.

- Green Chemistry. (2015).

- ASBMB. (2020). A deeper insight into phospholipid biosynthesis in Gram-positive bacteria. ASBMB Today.

- Journal of Cell Science and Therapy. (n.d.). Unveiling the Importance of Glycolipids in the Biological Systems. Journal of Cell Science and Therapy.

- Lu, Y. J., & Rock, C. O. (2012). Phosphatidic Acid Synthesis in Bacteria. Biochimica et Biophysica Acta, 1831(3), 495-503.

- Kim, H. J., et al. (2022). Increased glycoprotein acetylation is associated with high cardiac event rates: Analysis using coronary computed tomography angiography. Frontiers in Cardiovascular Medicine, 9, 938015.

- Sohlenkamp, C., & Geiger, O. (2003). Biosynthesis of phosphatidylcholine in bacteria. Progress in Lipid Research, 42(1), 1-21.

- bioRxiv. (2025).

- Sohlenkamp, C., et al. (2003). Pathways for phosphatidylcholine biosynthesis in bacteria. Molecular Microbiology, 49(6), 1461-1472.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycolipid - Wikipedia [en.wikipedia.org]

- 5. iomcworld.org [iomcworld.org]